4-Desfluoro-2-fluoro Pimozide-d5

Description

Systematic Nomenclature and Regulatory Designations

The systematic IUPAC name of 4-Desfluoro-2-fluoro Pimozide-d5 is 3-[1-[4-(2-fluorophenyl)-4-(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one-d5 , reflecting the substitution of five hydrogen atoms with deuterium at non-labile positions. Regulatory designations classify it as a research-grade compound, distinct from its parent drug Pimozide, which holds FDA approval for clinical use. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₈H₂₄D₅F₂N₃O | Derived from |

| CAS Registry Number | Not publicly assigned | - |

| PubChem CID (Parent) | 16362 (Pimozide) | |

| Regulatory Status | Investigational compound |

The compound is often referenced as Pimozide Impurity C-d5 in pharmaceutical quality control contexts, indicating its role in tracking metabolic byproducts during drug development.

Molecular Architecture and Deuterium Incorporation Patterns

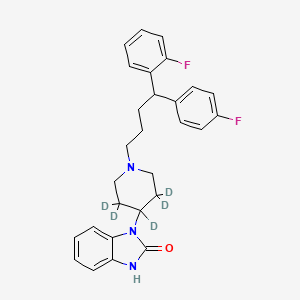

The molecular structure retains the core diphenylbutylpiperidine framework of Pimozide but introduces two structural modifications:

- Fluorine repositioning : One fluorine atom is removed from the 4-position of the parent compound, leaving fluorines at the 2- and 4'-positions of the aromatic rings.

- Deuterium labeling : Five hydrogen atoms are replaced with deuterium, likely at positions conferring metabolic stability—typically on the piperidine ring or aliphatic chain.

Key structural features :

- Piperidine core : A six-membered nitrogen-containing ring with deuterium substitutions at non-reactive sites.

- Benzimidazolone group : Provides hydrogen-bonding capacity for receptor interactions.

- Diphenylbutyl chain : Features fluorinated phenyl groups influencing lipid solubility and blood-brain barrier penetration.

The deuterium incorporation pattern minimizes isotopic effects on receptor binding while enabling precise tracking via mass spectrometry.

Comparative Analysis with Parent Compound Pimozide

Structural and functional differences between this compound and Pimozide are summarized below:

| Parameter | This compound | Pimozide |

|---|---|---|

| Molecular Formula | C₂₈H₂₄D₅F₂N₃O | C₂₈H₂₉F₂N₃O |

| Molecular Weight | ~467.6 g/mol | 461.55 g/mol |

| Fluorine Positions | 2- and 4'-fluorophenyl | 4,4'-difluorophenyl |

| Primary Application | Metabolic studies | Clinical antipsychotic |

| Receptor Binding Profile | Preserved D2 antagonism | D2/D3 antagonism |

The fluorine repositioning alters electronic properties of the aromatic system, potentially modulating π-π stacking interactions with biological targets. Deuterium incorporation increases molecular weight by ~6 atomic mass units, enabling isotopic discrimination in analytical assays.

Crystallographic Properties and Polymorphic Forms

While crystallographic data for this compound remains unreported in the literature, insights can be extrapolated from its structural analogs:

- Piperidine ring conformation : X-ray studies of Pimozide derivatives show chair conformations stabilized by intramolecular hydrogen bonds between the piperidine nitrogen and benzimidazolone carbonyl.

- Packing motifs : Fluorinated aromatic rings typically engage in edge-to-face interactions, creating layered crystal structures.

- Deuterium effects : Isotopic substitution may subtly alter unit cell parameters due to differences in zero-point vibrational energies, though these changes are often negligible for practical purposes.

Polymorphism studies of related compounds suggest potential for multiple crystalline forms depending on recrystallization conditions, though no specific data exists for this deuterated derivative.

Properties

Molecular Formula |

C28H29F2N3O |

|---|---|

Molecular Weight |

466.6 g/mol |

IUPAC Name |

3-[3,3,4,5,5-pentadeuterio-1-[4-(2-fluorophenyl)-4-(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one |

InChI |

InChI=1S/C28H29F2N3O/c29-21-13-11-20(12-14-21)23(24-6-1-2-8-25(24)30)7-5-17-32-18-15-22(16-19-32)33-27-10-4-3-9-26(27)31-28(33)34/h1-4,6,8-14,22-23H,5,7,15-19H2,(H,31,34)/i15D2,16D2,22D |

InChI Key |

ANQIIAZYBPBRFM-UOBGKEBDSA-N |

Isomeric SMILES |

[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(C4=CC=C(C=C4)F)C5=CC=CC=C5F)[2H] |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=CC=C5F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Desfluoro-2-fluoro Pimozide-d5 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring that the final product meets the required standards for pharmaceutical research .

Chemical Reactions Analysis

Types of Reactions

4-Desfluoro-2-fluoro Pimozide-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with different functional groups .

Scientific Research Applications

4-Desfluoro-2-fluoro Pimozide-d5 has several scientific research applications, including:

Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Helps in studying the metabolic pathways and biological effects of Pimozide.

Medicine: Used in pharmacokinetic studies to understand the drug’s absorption, distribution, metabolism, and excretion.

Industry: Employed in the development of new pharmaceuticals and in quality control processes

Mechanism of Action

The mechanism of action of 4-Desfluoro-2-fluoro Pimozide-d5 is similar to that of Pimozide. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the central nervous system. This action helps in the management of motor and phonic tics in patients with Tourette’s Disorder. Additionally, it has been studied for its potential anticancer properties, where it inhibits cancer stem cell features and various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Desfluoro Pimozide-d5

- Molecular Formula : C₂₈H₂₅D₅FN₃O

- Molecular Weight : 448.59

- Key Differences :

- Fluorination : Lacks a fluorine atom at an unspecified position compared to 4-Desfluoro-2-fluoro Pimozide-d5 (which retains fluorine at position 2).

- Deuterium Substitution : Contains five deuterium atoms, similar to this compound, but the fluorination pattern alters its molecular weight and polarity.

- Applications : Used as a reference standard for impurity profiling and stability testing of pimozide APIs .

4-(2-Keto-1-benzimidazolinyl)piperidine-d5

- Molecular Formula : C₁₂H₁₀D₅N₃O

- Molecular Weight : 222.30

- Key Differences :

- Structural Simplicity : A fragment-like molecule derived from pimozide’s piperidine backbone, lacking the aromatic trifluoromethylphenyl and benzimidazolone moieties.

- Function : Likely serves as a metabolite reference or synthetic intermediate due to its reduced complexity and lower molecular weight.

Analytical and Functional Implications

Table 1: Comparative Data of Pimozide Analogs

Key Observations:

Fluorine Impact : The position and number of fluorine atoms influence molecular weight and hydrophobicity, affecting chromatographic retention and receptor binding in pharmacological studies.

Deuterium Utility : Deuterium labeling in all three compounds enhances analytical precision by minimizing isotopic interference during mass spectrometry .

Structural-Activity Relationship (SAR): While this compound retains pimozide’s core structure, the absence of a fluorine at position 4 may reduce dopamine D2 receptor affinity compared to the parent drug.

Research and Regulatory Considerations

- Synthesis Challenges : Deuterium incorporation requires specialized reagents (e.g., D₂O or deuterated alkylating agents), increasing production costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.